molecular formula C15H20N4O4 B14871556 tert-butyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate

tert-butyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate

Cat. No.: B14871556
M. Wt: 320.34 g/mol
InChI Key: AHWIODMSIDAMOM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a cyano group, and a dihydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Dihydropyrimidinone Moiety: This step may involve the condensation of urea or thiourea with a β-keto ester.

    Addition of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.

    Final Coupling: The tert-butyl ester group is often introduced in the final step to protect the carboxylate functionality.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the dihydropyrimidinone moiety.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound exhibits biological activity.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate: Lacks the cyano group.

    Tert-butyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxamide: Has an amide group instead of the ester.

Uniqueness

The presence of the cyano group and the specific arrangement of functional groups in tert-butyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H20N4O4

Molecular Weight

320.34 g/mol

IUPAC Name

tert-butyl 4-(5-cyano-2,4-dioxopyrimidin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H20N4O4/c1-15(2,3)23-14(22)18-6-4-11(5-7-18)19-9-10(8-16)12(20)17-13(19)21/h9,11H,4-7H2,1-3H3,(H,17,20,21)

InChI Key

AHWIODMSIDAMOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C(=O)NC2=O)C#N

Origin of Product

United States

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